(5Z)-5-(2-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-5-(2-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15575159
InChI: InChI=1S/C20H16ClN3O4S/c1-26-14-8-12(9-15(27-2)17(14)28-3)18-22-20-24(23-18)19(25)16(29-20)10-11-6-4-5-7-13(11)21/h4-10H,1-3H3/b16-10-
SMILES:
Molecular Formula: C20H16ClN3O4S
Molecular Weight: 429.9 g/mol

(5Z)-5-(2-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.:

Cat. No.: VC15575159

Molecular Formula: C20H16ClN3O4S

Molecular Weight: 429.9 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(2-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one -

Specification

Molecular Formula C20H16ClN3O4S
Molecular Weight 429.9 g/mol
IUPAC Name (5Z)-5-[(2-chlorophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C20H16ClN3O4S/c1-26-14-8-12(9-15(27-2)17(14)28-3)18-22-20-24(23-18)19(25)16(29-20)10-11-6-4-5-7-13(11)21/h4-10H,1-3H3/b16-10-
Standard InChI Key JVCXUFUIUWUSJY-YBEGLDIGSA-N
Isomeric SMILES COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=N2
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=N2

Introduction

(5Z)-5-(2-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl) thiazolo[3,2-b] triazol-6(5H)-one is a complex organic compound featuring a thiazolo[3,2-b] triazol-6-one core structure. This compound includes a chlorobenzylidene group at the 5-position and a trimethoxyphenyl group at the 2-position. The presence of three methoxy groups enhances its lipophilicity, potentially influencing its biological activity and chemical reactivity.

Structural Features

  • Core Structure: The compound is built around a thiazolo[3,2-b] triazol-6-one framework.

  • Substituents: It includes a 2-chlorobenzylidene moiety and a 3,4,5-trimethoxyphenyl group.

  • Stereochemistry: The compound has a (5Z) configuration, indicating the orientation of the benzylidene group.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. While specific details are not widely documented in reliable sources, similar compounds often require reactions such as Knoevenagel condensation for forming the benzylidene moiety. The synthesis process is crucial for achieving the desired structural and functional characteristics.

Biological Activities

Compounds within the thiazolo[3,2-b] triazole-6-one class exhibit significant biological activities, including potential antimicrobial and anticancer properties. The mechanism of action likely involves inhibiting essential enzymes and disrupting cellular processes.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(5Z)-5-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl) thiazolo[3,2-b] triazol-6(5H)-oneBromine substituent instead of chlorineSimilar anticancer properties
(5Z)-5-(2-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl) thiazolo[3,2-b] triazol-6(5H)-oneFluorine at different positionPotentially varied biological activity
5-(4-chlorobenzylidene)- thiazolo[3,2-b] triazol-6(5H)-oneChlorine substituentEnhanced anticancer activity reported

Applications and Future Research Directions

The applications of (5Z)-5-(2-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl) thiazolo[3,2-b] triazol-6(5H)-one span various fields, including pharmaceuticals and biotechnology. Future research should focus on understanding its binding affinity and mechanism of action with biological targets, which could involve advanced spectroscopic techniques and in vitro studies.

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